5-Chloro-2-(phenylethynyl)benzaldehyde 5-Chloro-2-(phenylethynyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1186603-47-3
VCID: VC8056243
InChI: InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H
SMILES: C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O
Molecular Formula: C15H9ClO
Molecular Weight: 240.68

5-Chloro-2-(phenylethynyl)benzaldehyde

CAS No.: 1186603-47-3

Cat. No.: VC8056243

Molecular Formula: C15H9ClO

Molecular Weight: 240.68

* For research use only. Not for human or veterinary use.

5-Chloro-2-(phenylethynyl)benzaldehyde - 1186603-47-3

Specification

CAS No. 1186603-47-3
Molecular Formula C15H9ClO
Molecular Weight 240.68
IUPAC Name 5-chloro-2-(2-phenylethynyl)benzaldehyde
Standard InChI InChI=1S/C15H9ClO/c16-15-9-8-13(14(10-15)11-17)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Standard InChI Key HXSGNDDPFCKTOS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O
Canonical SMILES C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)C=O

Introduction

Structural and Chemical Identity

5-Chloro-2-(phenylethynyl)benzaldehyde (CAS: 1186603-47-3) is a substituted benzaldehyde derivative characterized by a chlorine atom at the 5-position and a phenylethynyl (C₆H₅-C≡C-) group at the 2-position of the aromatic ring. Its molecular formula is C₁₅H₉ClO, with a molecular weight of 240.68 g/mol . The compound is synthesized via palladium-catalyzed cross-coupling reactions and serves as a critical intermediate in organic synthesis, particularly for constructing polycyclic heteroaromatic systems.

Synthesis and Reaction Conditions

The compound is primarily synthesized through Sonogashira coupling, a reaction between 5-chloro-2-bromobenzaldehyde and phenylacetylene under inert atmospheres. Key parameters include:

Catalyst SystemSolventTemperatureYieldReference
Pd(PPh₃)₂Cl₂ + CuITriethylamine50–60°C80–98%
PdCl₂(PhCN)₂ + CuIToluene20°C95%
Pd(PPh₃)₂Cl₂ + CuI + P(t-Bu)₃Toluene20°C95%

Optimized Conditions:

  • Base: Triethylamine or tetrahydrofuran (THF)

  • Atmosphere: Nitrogen or argon

  • Reaction Time: 4–12 hours

The reaction proceeds with high regioselectivity due to the directing effects of the chlorine and aldehyde groups .

Physical and Chemical Properties

Solubility and Stability

PropertyValueSource
Solubility in DMSOHigh (stock solutions up to 10 mM)
Storage Temperature2–8°C
Stability in Solution6 months at -80°C, 1 month at -20°C
Purity>97% (HPLC/GC)

Handling Tips:

  • Solvent Selection: Use DMSO or THF for stock solutions; avoid repeated freeze-thaw cycles .

  • Thermal Treatment: Heat to 37°C and sonicate to enhance solubility if needed .

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 10.54 (s, 1H, C=O), 8.26–8.20 (m, 2H, Ar–H), 7.99 (d, J=2.1 Hz, 1H, Ar–H), 7.78 (d, J=8.1 Hz, 1H, Ar–H), 7.73–7.63 (m, 2H, Ar–H), 7.60–7.52 (m, 2H, Ar–H) .

  • InChI Key: HXSGNDDPFCKTOS-UHFFFAOYSA-N .

Applications in Organic Synthesis

Cascade Cyclization Reactions

The compound participates in cascade cyclization reactions to form heterocyclic systems. For example, reaction with hippuric acid derivatives yields indeno[2,1-c]pyran-3-ones via acetate-anion-induced cyclization .

Mechanistic Pathway:

  • Oxazolone Formation: Hippuric acid reacts with the aldehyde to form an oxazolone intermediate.

  • 1,2-Addition: The intermediate undergoes addition at the aldehyde, followed by cyclization to form a fused bicyclic structure .

Functionalization and Derivatives

  • Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, enabling further functionalization (e.g., sulfonamide formation) .

  • Suzuki Coupling: The chlorine atom can be replaced with aryl or heteroaryl groups under palladium catalysis .

HazardPrecaution
Skin IrritationWear gloves; avoid direct contact
Eye IrritationUse goggles; rinse with water
InhalationWork in fume hood; use respirator

Regulatory Notes:

  • GHS Classification: H315 (skin irritant), H319 (eye irritant), H335 (respiratory irritant) .

  • Storage: Refrigerate at 2–8°C in airtight containers .

SupplierPurityPrice (USD)Pack SizeSource
GlpBio>97%$10.00/250 mg25 µL (10 mM)
Ambeed>97%Inquiry-based pricingCustom
Sigma-Aldrich0.97Not listedN/A

Note: Prices vary based on supplier and quantity.

Research Trends and Future Directions

Recent studies highlight its utility in asymmetric catalysis and pharmaceutical intermediates. For example, derivatives are explored for kinase inhibition and antimicrobial activity . Future research may focus on:

  • Green Synthesis: Developing catalyst-free or solvent-free protocols.

  • Biological Evaluation: Screening derivatives for anticancer or antiviral properties.

  • Material Science: Incorporation into fluorescent probes or organic semiconductors .

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